1-(3-Aminoazetidin-1-yl)ethanone
Overview
Description
1-(3-Aminoazetidin-1-yl)ethanone, also known as this compound hydrochloride, is a chemical compound with the molecular formula C5H10N2O . It is a solid substance and is typically stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl azetidin-3-ylcarbamate with triethylamine in tetrahydrofuran, followed by the addition of N,N-dimethylformamide and acetyl chloride . The reaction mixture is then diluted with ether and washed with water and brine. The resulting crude residue is used immediately without purification .Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered azetidine ring with an amino group at the 3-position and an acetyl group at the 1-position . The InChI code for this compound is 1S/C5H10N2O.ClH/c1-4(8)7-2-5(6)3-7;/h5H,2-3,6H2,1H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 114.15 g/mol . It has a predicted boiling point of 241.0±33.0 °C and a predicted density of 1.131±0.06 g/cm3 . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic compounds, which may include structures similar to 1-(3-Aminoazetidin-1-yl)ethanone, are crucial in the pharmaceutical industry and drug research due to their diverse biological activities. For instance, the synthesis and antimicrobial activity of related heterocyclic compounds have been explored, highlighting their potential in combating microbial infections (Wanjari, 2020). Furthermore, compounds like 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone have been synthesized and evaluated for their immunosuppressive and immunostimulatory activities, suggesting potential applications in immune-related disorders (Abdel‐Aziz et al., 2011).
Anticancer and Antioxidant Properties
The synthesis of novel derivatives and their evaluation for anticancer and antioxidant activities are critical areas of research. For example, the antioxidant and anticancer activities of novel derivatives have been assessed, showing promising results against certain cancer cell lines (Tumosienė et al., 2020). Such studies indicate the potential therapeutic applications of compounds structurally related to this compound in treating various cancers and oxidative stress-related conditions.
Synthesis of Novel Heterocycles
The development of new synthetic methods for heterocycles is another area of interest. Research focusing on the synthesis of novel heterocyclic compounds, such as oxazoles and triazoles, from precursors that share functional similarities with this compound, highlights the versatility of these compounds in organic synthesis (Merkul & Müller, 2006). These methodologies could potentially be applied or adapted for the synthesis of compounds containing the this compound framework, expanding the scope of available heterocyclic compounds for further biological evaluation.
Safety and Hazards
The compound is classified under the GHS07 hazard class, with hazard statements H302-H315-H319-H335 indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4(8)7-2-5(6)3-7/h5H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJHTWYBKVAQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711975 | |
Record name | 1-(3-Aminoazetidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30711975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1137870-15-5 | |
Record name | 1-(3-Aminoazetidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30711975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-aminoazetidin-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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